molecular formula C20H19NO4S B5677431 (3aR*,9bR*)-2-[2-(methylthio)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

(3aR*,9bR*)-2-[2-(methylthio)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

Cat. No. B5677431
M. Wt: 369.4 g/mol
InChI Key: NXOIKKBCKDTLOP-FOIQADDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical processes, often aiming to enhance their anti-inflammatory and analgesic activities. For instance, Muchowski et al. (1985) described the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives, demonstrating significant potency in analgesic and anti-inflammatory assays. This research showcases the meticulous design and synthesis of compounds with enhanced biological activities through quantitative structure-activity relationship (QSAR) studies (Muchowski et al., 1985).

Molecular Structure Analysis

The molecular structure of compounds within this category is crucial for their biological activities. Studies, such as the determination of the absolute configuration of the active enantiomer of ketorolac, reveal the importance of molecular configuration and stereochemistry in medicinal chemistry (Guzmán et al., 1986). Such research underscores the significance of molecular structure in the development of pharmacologically active agents.

Chemical Reactions and Properties

Chemical reactions involving these compounds are essential for their synthesis and functionalization. The synthesis of benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester by Gloanec et al. (2002) is an example of creating a new conformationally constrained peptidomimetic derivative, highlighting the chemical versatility and potential for creating diverse bioactive molecules (Gloanec et al., 2002).

Physical Properties Analysis

Understanding the physical properties of these compounds is essential for their characterization and potential application. This includes melting points, solubility, and crystal structure, which can influence their biological activity and formulation. Research on the crystal structures of related compounds provides insights into their conformation and stability, aiding in the design of more effective derivatives (Merola et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a crucial role in the therapeutic efficacy and safety of these compounds. Studies exploring the synthesis and chemical properties of related compounds contribute to understanding their mechanisms of action and potential as therapeutic agents. The research by Ornik et al. (1990) on the synthesis of derivatives of tetrahydro-2H-1-benzopyran-2-one illustrates the exploration of chemical properties to develop novel compounds with potential biological activities (Ornik et al., 1990).

properties

IUPAC Name

(3aR,9bR)-2-(2-methylsulfanylbenzoyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-26-17-9-5-3-7-14(17)18(22)21-10-15-13-6-2-4-8-16(13)25-12-20(15,11-21)19(23)24/h2-9,15H,10-12H2,1H3,(H,23,24)/t15-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOIKKBCKDTLOP-FOIQADDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CC3C4=CC=CC=C4OCC3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1C(=O)N2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR*,9bR*)-2-[2-(methylthio)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

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